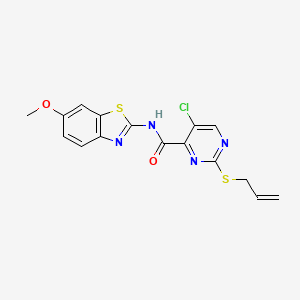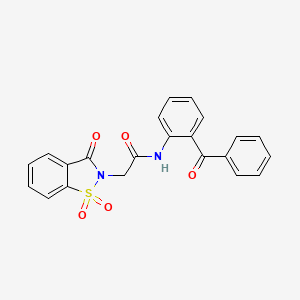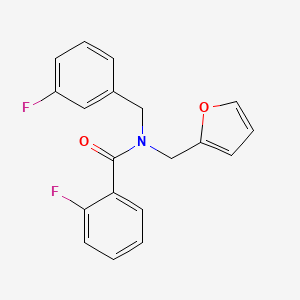![molecular formula C19H24N2O B11378478 N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide](/img/structure/B11378478.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-1,5-ジメチル-1H-インドール-2-カルボキサミドは、複雑な分子構造を持つ合成有機化合物です。インドールコア、シクロヘキセン環、カルボキサミド基の存在が特徴です。
製法
合成経路と反応条件
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-1,5-ジメチル-1H-インドール-2-カルボキサミドの合成は、一般的にインドールコアの形成、シクロヘキセン環の導入、カルボキサミド基の付加を含む複数の工程を伴います。一般的な合成経路には、以下の工程が含まれます。
インドールコアの形成: インドールコアは、フィッシャーインドール合成により合成できます。これは、酸性条件下でフェニルヒドラジンとアルデヒドまたはケトンを反応させる反応です。
シクロヘキセン環の導入: シクロヘキセン環は、ジエンとジエノフィルのディールス・アルダー反応を行い、続いて二重結合を還元する水素化を行うことで導入できます。
カルボキサミド基の付加: カルボキサミド基は、アミド化反応により付加できます。この反応では、アミンがカルボン酸またはその誘導体(例えば、酸塩化物)とカップリング剤の存在下で反応します。
工業的生産方法
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-1,5-ジメチル-1H-インドール-2-カルボキサミドの工業的生産には、上記の合成経路の最適化バージョンが用いられる場合があり、スケーラビリティ、費用対効果、環境への配慮に重点が置かれます。重要な要素には、効率的な触媒の選択、グリーン溶媒の使用、反応効率と収率を高めるための連続フロープロセスの導入が含まれます。
化学反応解析
反応の種類
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-1,5-ジメチル-1H-インドール-2-カルボキサミドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、水酸基やカルボニル基などの官能基を導入するために酸化することができます。
還元: 還元反応は、二重結合やカルボニル基を対応する飽和形に変換するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、接触水素化などの還元剤が一般的に使用されます。
置換: 置換反応には、ハロゲン、求核剤、求電子剤などの試薬が様々な条件(例えば、酸性、塩基性、中性)下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は水酸化またはカルボニル化誘導体をもたらし、還元は飽和類似体をもたらす可能性があります。置換反応は、異なる置換基を持つ様々な官能化誘導体をもたらす可能性があります。
科学研究への応用
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-1,5-ジメチル-1H-インドール-2-カルボキサミドは、次のようないくつかの科学研究に応用されています。
化学: この化合物は、より複雑な分子の合成のための構成要素として、また様々な有機反応の試薬として使用されています。
生物学: 抗菌、抗炎症、抗癌などの潜在的な生物学的活性について研究されています。
医学: この化合物は、創薬や薬理学的研究を含む、潜在的な治療応用について調査されています。
工業: ポリマーやコーティングなどの新しい材料の開発に使用され、ファインケミカルの生産における中間体として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the cyclohexene ring, and the attachment of the carboxamide group. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclohexene Ring: The cyclohexene ring can be introduced through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to reduce the double bond.
Attachment of the Carboxamide Group: The carboxamide group can be attached through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative (e.g., an acid chloride) in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Key factors include the selection of efficient catalysts, the use of green solvents, and the implementation of continuous flow processes to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert double bonds or carbonyl groups to their corresponding saturated forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce saturated analogs. Substitution reactions can lead to a wide range of functionalized derivatives with different substituents.
科学的研究の応用
N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of fine chemicals.
作用機序
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-1,5-ジメチル-1H-インドール-2-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、次のようなメカニズムで効果を発揮することがあります。
受容体への結合: 細胞表面や細胞内の特定の受容体に結合し、生化学的イベントのカスケードを誘発する可能性があります。
酵素阻害: この化合物は、特定の酵素の活性を阻害し、代謝経路や細胞プロセスに影響を与える可能性があります。
シグナル伝達経路の調節: 細胞の成長、分化、アポトーシスに関与するシグナル伝達経路を調節する可能性があります。
類似化合物の比較
N-[2-(シクロヘキサ-1-エン-1-イル)エチル]-1,5-ジメチル-1H-インドール-2-カルボキサミドは、次のような他の類似化合物と比較することができます。
N-[2-(1-シクロヘキセン-1-イル)エチル]-2-(4-メトキシフェニル)アセトアミド: この化合物は、類似のシクロヘキセン環とカルボキサミド基を有していますが、インドールコアの置換基が異なります。
N-[2-(1-シクロヘキセン-1-イル)エチル]-1-メチルピペリジン-4-アミン: この化合物は、インドールコアの代わりにピペリジン環を特徴とし、化学的性質と生物学的活性が異なります。
N-[2-(1-シクロヘキセン-1-イル)エチル]ベンズアミド: この化合物は、インドールコアの代わりにベンズアミド基を有し、反応性と用途が異なります。
類似化合物との比較
N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: This compound has a similar cyclohexene ring and carboxamide group but differs in the substituents on the indole core.
N-[2-(1-cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine: This compound features a piperidine ring instead of an indole core, leading to different chemical properties and biological activities.
N-[2-(1-cyclohexen-1-yl)ethyl]benzamide: This compound has a benzamide group instead of the indole core, resulting in distinct reactivity and applications.
特性
分子式 |
C19H24N2O |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
N-[2-(cyclohexen-1-yl)ethyl]-1,5-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C19H24N2O/c1-14-8-9-17-16(12-14)13-18(21(17)2)19(22)20-11-10-15-6-4-3-5-7-15/h6,8-9,12-13H,3-5,7,10-11H2,1-2H3,(H,20,22) |
InChIキー |
SGUJABOGZWMBHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)NCCC3=CCCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11378395.png)
![5,7-diethyl-1',5'-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11378399.png)



![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11378421.png)

![Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11378431.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11378437.png)
![N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11378449.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11378460.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B11378462.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11378476.png)
